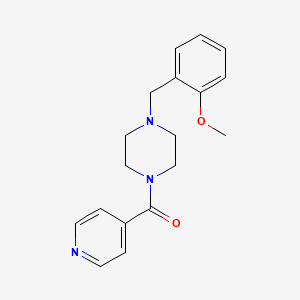
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate, also known as Fipronil, is a broad-spectrum insecticide that was first introduced in the market in 1996. It belongs to the family of phenylpyrazole chemicals and is widely used in agriculture and veterinary medicine to control pests and parasites.
作用机制
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate works by targeting the nervous system of insects and parasites. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the insect nervous system. This leads to an accumulation of GABA in the synapses, which results in hyperexcitation of the nervous system and ultimately leads to death of the insect or parasite.
Biochemical and Physiological Effects:
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has been found to have low toxicity to humans and mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment. methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has also been found to have potential endocrine-disrupting effects on aquatic organisms.
实验室实验的优点和局限性
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has several advantages for use in lab experiments, such as its broad-spectrum activity, low mammalian toxicity, and long residual activity. However, its potential adverse effects on non-target organisms and the environment should be taken into consideration when using it in lab experiments.
未来方向
There are several future directions for research on methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its impact on the environment. Another area of research is the study of its potential use in controlling mosquito-borne diseases such as malaria and dengue fever. Additionally, more research is needed to understand its potential endocrine-disrupting effects on aquatic organisms and its impact on non-target organisms in the environment.
Conclusion:
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by targeting the nervous system of insects and parasites and has low toxicity to humans and mammals. However, its potential impact on non-target organisms and the environment should be taken into consideration. Future research should focus on developing new formulations and delivery methods, studying its potential use in controlling mosquito-borne diseases, and understanding its impact on the environment.
合成方法
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process starting from the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylamine with methanesulfonyl chloride to produce 2,6-dichloro-4-(trifluoromethyl)phenylmethanesulfonamide. The next step involves the reaction of the above product with glycine methyl ester to produce Methyl N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-N-(methylsulfonyl)glycinate. Finally, the reaction of the above product with 2-fluoroaniline produces Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate, which is the active ingredient in methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate.
科学研究应用
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests and parasites. It is used in agriculture to control pests such as beetles, fleas, ticks, and termites. In veterinary medicine, it is used to control parasites such as fleas and ticks in pets and livestock. methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
属性
IUPAC Name |
methyl 2-(2-fluoro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXUKWRLXHEKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

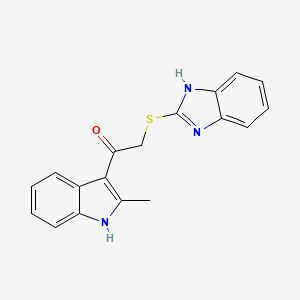

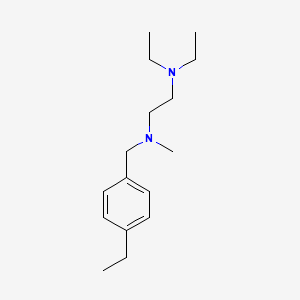
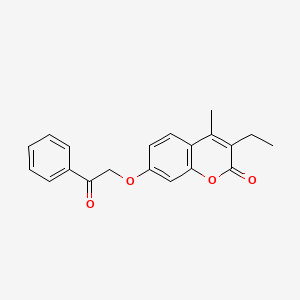
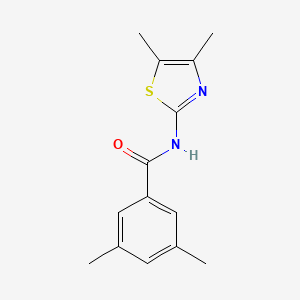
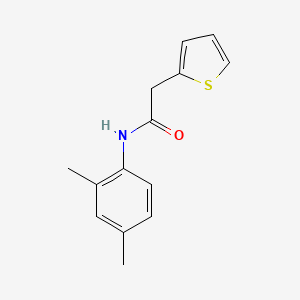

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)

